molecular formula C12H22ClNO2 B1481155 2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2098132-66-0

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B1481155
CAS No.: 2098132-66-0
M. Wt: 247.76 g/mol
InChI Key: GDYKHZCIHQOFAW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22ClNO2 and its molecular weight is 247.76 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, a compound with the CAS number 2098040-15-2, is a synthetic derivative featuring a piperidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antifungal, and antibacterial properties. This article reviews the biological activity of this compound based on available literature and research findings.

The chemical structure of this compound can be represented as follows:

C13H18ClNO\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}

This compound features a chloro substituent and an ethoxymethyl group attached to the piperidine ring, which may influence its biological interactions.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, studies on analogues of phenoxy ethanoic acid have shown effective antifungal properties against various pathogenic fungi, suggesting that structural modifications can enhance activity against fungal strains .

CompoundActivityReference
This compoundAntifungal (potential)

Antibacterial Activity

Similar compounds have also demonstrated moderate antibacterial activity against gram-negative bacteria. The structural characteristics of these compounds significantly affect their interaction with bacterial membranes, leading to varying degrees of efficacy compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented, with some showing up to 63% edema inhibition in animal models compared to standard drugs like diclofenac . This suggests that this compound may possess similar anti-inflammatory properties.

Study on Structural Analogues

A study conducted by Dahiya & Kaur (2007) evaluated various phenoxy acid analogues for their biological activities. The results indicated that modifications in the chemical structure could lead to enhanced biological effects, including anti-inflammatory and antimicrobial activities. The findings support the hypothesis that this compound may exhibit improved efficacy through structural optimization .

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. Initial studies suggest that it may modulate inflammatory pathways and exhibit antimicrobial properties, but comprehensive studies are needed to fully elucidate its mechanism of action.

Properties

IUPAC Name

2-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-4-16-9-12(3)5-7-14(8-6-12)11(15)10(2)13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKHZCIHQOFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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